3-(Phenethylamino)propanamide

説明

The compound 3-(Phenethylamino)propanamide is a versatile molecule that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a core structure for the synthesis of various derivatives with significant biological activities, such as antimicrobial, antioxidant, and cytotoxic properties . The molecule's ability to be modified and interact with different substrates makes it a valuable scaffold for the development of new therapeutic agents and materials.

Synthesis Analysis

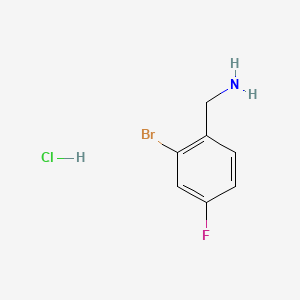

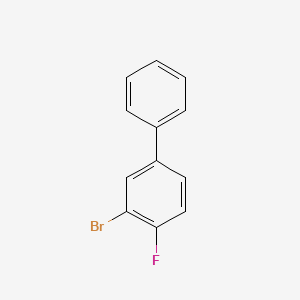

The synthesis of 3-(Phenethylamino)propanamide derivatives involves various chemical reactions, including Mannich reactions, halogenated hydrocarbon amination, and reactions with cyanamides. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential cytotoxic agents, were synthesized using Mannich reactions with high yields ranging from 87-98% . Similarly, the halogenated hydrocarbon amination reaction was employed to produce N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, confirming the versatility of the 3-(Phenethylamino)propanamide structure in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 3-(Phenethylamino)propanamide derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, MS, and X-ray diffraction. For example, the crystal structure of a derivative was determined to be of the monoclinic system with specific space group parameters, and the dihedral angle between substituted quinolyl and phenyl was found to be 64.0° . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and for designing derivatives with desired properties.

Chemical Reactions Analysis

3-(Phenethylamino)propanamide and its derivatives undergo a range of chemical reactions, which are essential for the synthesis of new compounds with potential biological activities. The reactions include regiospecific opening of azetidinium ion intermediates, which leads to the formation of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines . Additionally, the exchange of the Cl-atom in chloroformamidine groups with O-, S-, or N-nucleophiles produces new compounds with varied functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Phenethylamino)propanamide derivatives are characterized by elemental analysis, molar conductance, magnetic susceptibility, and computational studies to confirm the geometry of the compounds . These properties are influenced by the molecular structure and the nature of the substituents on the propanamide scaffold. For instance, the introduction of a fluorescent coumarin moiety resulted in a compound that not only has a well-defined crystal structure but also serves as an efficient fluorescent ATRP initiator in polymerizations .

科学的研究の応用

-

Enantiomeric Separation

- Scientific Field : Chromatographic Science

- Application Summary : The compound is used in the enantiomeric separation of Indole-3-Propanamide (I3P) derivatives using supercritical fluid chromatography .

- Results : Out of 13 I3P derivatives which were screened using supercritical fluid chromatography, 10 derivatives displayed excellent baseline separation . Among the series of I3P derivatives, I3P-5 showed potent antioxidant activity against catalase with an IC 50 value of 13.78 μM .

-

Synthesis of Cytotoxic Agents

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents, were synthesized via Mannich reactions .

- Methods of Application : The synthesis was carried out using paraformaldehyde, phenethylamine hydrochloride as the amine component and acetophenone, 4’-methyl-, 4’-methoxy-, 4’-chloro-, 4’-fluoro-, 4’-bromo-, 2’,4’-dichloro-, 4’-nitro-, 4’-hydroxyacetophenone or 2-acetylthiophene as the ketone component .

- Results : Yields were in the 87-98% range . Mannich bases display varied biological activities such as antimicrobial, cytotoxic, anticancer, analgesic, anti-inflammatory, diuretic and anticonvulsant properties .

Safety And Hazards

特性

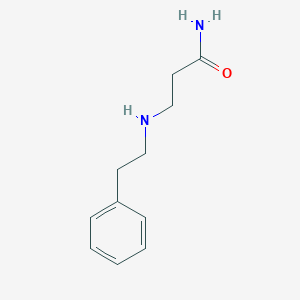

IUPAC Name |

3-(2-phenylethylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFDDFHJSUZRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366295 | |

| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenethylamino)propanamide | |

CAS RN |

4091-84-3 | |

| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。